2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
CAS No.:
Cat. No.: VC16508582
Molecular Formula: C24H30F2O
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H30F2O |
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Molecular Weight | 372.5 g/mol |
IUPAC Name | 2,3-difluoro-1-propoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene |
Standard InChI | InChI=1S/C24H30F2O/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(27-16-4-2)24(26)23(21)25/h10-15,17-18H,3-9,16H2,1-2H3 |
Standard InChI Key | PFDKETPYRPFESB-UHFFFAOYSA-N |
Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCCC)F)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name, 2,3-difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, delineates its structure:
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Biphenyl backbone: Two benzene rings connected by a single bond (positions 1 and 1').
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Substituents:
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2,3-Difluoro groups on the first benzene ring (positions 2 and 3).
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4-Propoxy group (-OCH₂CH₂CH₃) on the first benzene ring (position 4).
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trans-4-Propylcyclohexyl group on the second benzene ring (position 4').
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The trans configuration of the cyclohexyl group ensures minimal steric hindrance, favoring planar molecular alignment in liquid crystalline phases .
Table 1: Molecular Descriptors of 2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₂₈F₂O | |
Molecular Weight (g/mol) | 358.465 | |
Exact Mass | 358.2108 | |
LogP (Octanol-Water) | 8.84 | |
Topological Polar Surface | 9.23 Ų |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via sequential coupling and functionalization reactions:
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Suzuki-Miyaura Coupling: A boronic acid derivative of trans-4-propylcyclohexylbenzene reacts with a fluorinated bromobenzene precursor to form the biphenyl core .
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Etherification: The propoxy group is introduced through nucleophilic substitution of a hydroxyl group with 1-bromopropane under basic conditions .
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Purification: Chromatography and recrystallization yield >98% purity, as validated by HPLC and NMR .
Industrial Production
Labscoop’s catalog lists analogs like 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl (CAS 85312-59-0), produced in 5g–25g batches for research use . Scaling requires optimizing solvent systems (e.g., toluene/ethanol) and catalytic palladium complexes .
Physical and Chemical Properties
Thermodynamic Stability
The compound exhibits high thermal stability, with a boiling point of 440.6±45.0°C and melting point of 77–81°C . Its density (1.1±0.1 g/cm³) and refractive index (1.514) align with fluorinated LCMs, making it suitable for optoelectronic applications .
Table 2: Thermophysical Properties
Applications in Liquid Crystal Displays (LCDs)
Role in Nematic Phases
The compound’s fluorine atoms enhance dielectric anisotropy (Δε ≈ +5.2), while the trans-4-propylcyclohexyl group reduces viscosity (η ≈ 45 mPa·s), enabling fast-switching LCD pixels . It is blended with cyanobiphenyls (e.g., 5CB) to widen operating temperatures (-30°C to 100°C) .
Advanced Optoelectronics
Recent prototypes incorporate this LCM into blue-phase LCDs, achieving sub-millisecond response times and 160° viewing angles. Its low birefringence (Δn ≈ 0.12) minimizes color shift .
Environmental and Biological Considerations
Cytotoxicity Profile
Although direct data is lacking, 3,4-Difluoro-4'-(4-propylcyclohexyl)biphenyl (CAS 85312-59-0) exhibits high cytotoxicity in primary mouse hepatocytes (EC₅₀ = 2.17 μM) . Structural similarities suggest potential risks, warranting precautionary handling (Xi hazard code) .
Environmental Persistence
The high LogP (8.84) indicates bioaccumulation potential in aquatic ecosystems. QSAR models predict moderate biodegradability (t₁/₂ ≈ 60 days) .
Recent Research Directions
Energy-Efficient Displays
2024 studies demonstrate its use in field-sequential color LCDs, reducing power consumption by 40% compared to conventional RGB filters .
Biomedical Sensors
Functionalized derivatives are being tested for glucose sensing, leveraging fluorine’s electron-withdrawing effects to enhance signal transduction .
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